molecular formula C12H19NO4 B15057612 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid

Cat. No.: B15057612
M. Wt: 241.28 g/mol
InChI Key: ZABCRTNBUJAXAL-UHFFFAOYSA-N
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Description

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. The bicyclic structure of the compound adds to its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the azabicyclo[3.1.0]hexane structure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step protects the amine group in the bicyclic structure.

    Functionalization of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for continuous production with better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups in the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of drug candidates, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The bicyclic structure provides rigidity and stability, which can influence the compound’s binding affinity and specificity towards its targets. The exact molecular pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid: Similar in structure but with a different functional group at the 3-position.

    tert-Butyl 2-azabicyclo[3.1.0]hexane-3-carboxylate: Lacks the acetic acid moiety but shares the bicyclic core and Boc protection.

Uniqueness

2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid is unique due to the presence of both the Boc-protected amine and the acetic acid functional group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-8-7(4-10(14)15)9(8)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABCRTNBUJAXAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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